N-(4-amino-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H16N6O5S and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-amino-2-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]furan-2-carboxamide is 428.09028881 g/mol and the complexity rating of the compound is 790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-amino-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C18H16N6O5S |
Molecular Weight | 428.4 g/mol |
CAS Number | 888430-90-8 |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrano[3,2-c]chromene showed considerable antiproliferative activities with IC50 values in the low micromolar range against human tumor cell lines, indicating a promising avenue for anticancer drug development .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .
- Anti-Angiogenic Effects : Some derivatives have demonstrated the ability to inhibit angiogenesis both in vitro and in vivo, which is vital for tumor growth and metastasis .
- Specificity for Tumor Types : Certain derivatives exhibited selective activity against specific cancer types, suggesting potential for targeted therapy.
Study 1: Antiproliferative Screening
In a study evaluating the antiproliferative activity of various derivatives against eight human tumor cell lines, several compounds were identified with notable activity. For example:
Compound ID | Cancer Cell Line | IC50 (μM) |
---|---|---|
1a | HT-29 | 0.5 |
1c | HCT116 | 0.15 |
1d | MCF7 | >50 |
These results indicate that the compound's structural modifications can significantly influence its biological activity and specificity .
Study 2: Mechanistic Insights
Further research into the mechanism revealed that treatment with certain derivatives led to an increase in cells arrested in the G2/M phase of the cell cycle by up to 26%, indicating effective disruption of normal mitotic processes. This effect was attributed to inhibition of tubulin polymerization.
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O5S/c19-14-13(22-16(27)11-2-1-7-29-11)17(28)24-18(23-14)30-8-12(25)21-10-5-3-9(4-6-10)15(20)26/h1-7H,8H2,(H2,20,26)(H,21,25)(H,22,27)(H3,19,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPGSSCDVYDFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.